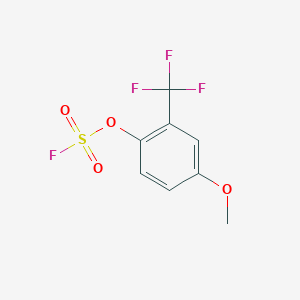
1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene is a chemical compound characterized by the presence of fluorosulfonyloxy, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a photocatalyst such as iridium or ruthenium complexes . The reaction conditions are generally mild, and the process is efficient in generating the desired trifluoromethylated product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Coupling Reactions: The trifluoromethyl group can be introduced into other aromatic compounds through coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Photoredox Catalysts: Iridium or ruthenium complexes for radical trifluoromethylation.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated aromatic compounds, substituted benzene derivatives, and oxidized products such as aldehydes and carboxylic acids.
Scientific Research Applications
1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Pharmaceuticals: The trifluoromethyl group enhances the metabolic stability and lipophilicity of pharmaceutical compounds, making them more effective as drugs.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its ability to disrupt biological pathways in pests.
Materials Science: The unique chemical properties of the compound make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene involves the interaction of its functional groups with molecular targets. The trifluoromethyl group can participate in radical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy group can undergo oxidation, generating reactive oxygen species that can further interact with cellular components .
Comparison with Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the methoxy group.
(Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of the fluorosulfonyloxy group.
Trimethylsilyl trifluoromethanesulfonate: Contains a trimethylsilyl group instead of the methoxy group.
Uniqueness: 1-Fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxy and fluorosulfonyloxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
1-fluorosulfonyloxy-4-methoxy-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O4S/c1-15-5-2-3-7(16-17(12,13)14)6(4-5)8(9,10)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMOHRAOEUDMEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411223-87-3 |
Source


|
| Record name | 4-methoxy-2-(trifluoromethyl)phenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine](/img/structure/B2862759.png)
![5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2862760.png)
![N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide;hydrochloride](/img/structure/B2862762.png)
![2-Methyl-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-propan-1-amine dihydrochloride](/img/new.no-structure.jpg)
![3-benzyl-N-(3-fluoro-4-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862765.png)


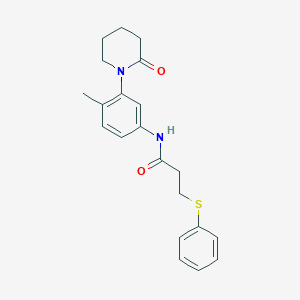
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)

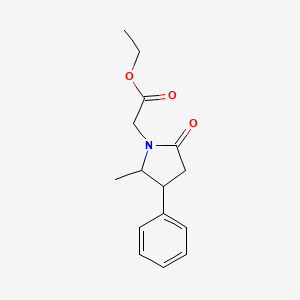
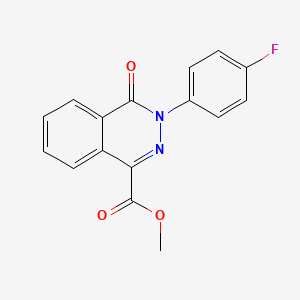
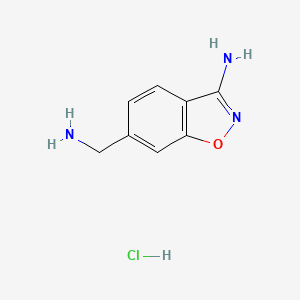
![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2862781.png)
